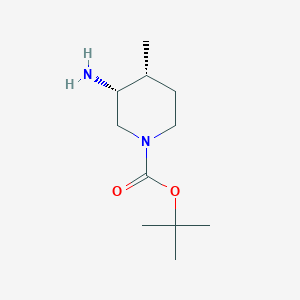

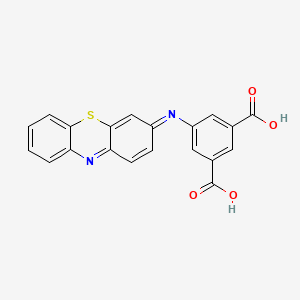

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Übersicht

Beschreibung

Molecular Structure Analysis

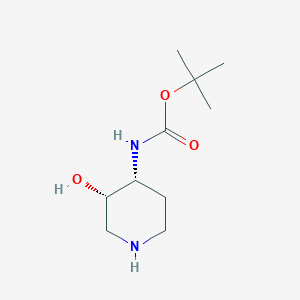

The molecular structure of a compound can be determined by its InChI code. For “tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate”, the InChI code is1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 . Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, and more. For “tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate”, the molecular weight is 230.31 . For a similar compound, “tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate”, the average mass is 216.277 Da .Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Industry

Tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate and its analogs have significant implications in synthetic applications across various industries. Dembitsky (2006) highlighted the prospects of naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, including those containing a tertiary butyl group, in chemical preparations. These compounds exhibit promising antioxidant properties and have potential as anticancer, antimicrobial, and antibacterial agents. The derivatives of neo fatty (carboxylic) acids are also relevant in cosmetic, agronomic, and pharmaceutical industries, underscoring their versatile industrial applications (Dembitsky, 2006).

Environmental Fate and Biodegradation

The environmental fate, occurrence, and biodegradation of compounds structurally related to this compound, such as Methyl Tert-Butyl Ether (MTBE), have been extensively studied. Squillace et al. (1997) provided insights into the environmental behavior and fate of MTBE, indicating its high solubility in water and weak sorption to subsurface solids. This property signifies the compound's potential mobility and persistence in aquatic environments (Squillace et al., 1997). Moreover, the review by Schmidt et al. (2004) on microbial degradation of MTBE and Tert-Butyl Alcohol (TBA) in the subsurface provided insights into the degradability of such compounds under various redox conditions, with a particular focus on the thermodynamics of degradation processes and the potential of compound-specific isotope analysis (CSIA) to identify and quantify degradation processes (Schmidt et al., 2004).

Removal and Remediation Techniques

The review by Vakili et al. (2017) on the adsorption of MTBE from the environment discussed the feasibility of various adsorbents for the removal of MTBE from aqueous solutions, emphasizing the importance of understanding these adsorbents' affinity toward MTBE adsorption for future research orientation in addressing knowledge gaps in this area (Vakili et al., 2017).

Safety and Hazards

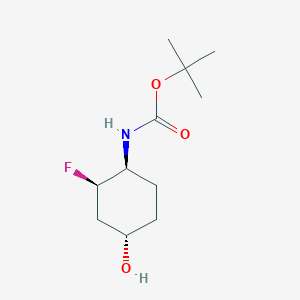

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate”, the safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261 . For a similar compound, “tert-butyl (3R,4R)-4-aMino-3-fluoropiperidine-1-carboxylate”, the hazard statements include H302 and precautionary statements include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

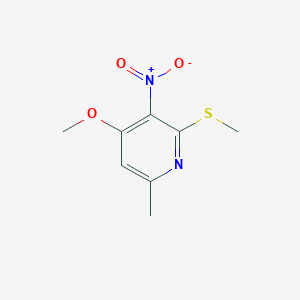

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWPBKGSGNQMPL-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)

![4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3110267.png)